molecular formula C22H20N4O3 B2607153 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile CAS No. 905432-98-6

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile

Cat. No.: B2607153
CAS No.: 905432-98-6
M. Wt: 388.427
InChI Key: GQDZVLACUSLKAM-UHFFFAOYSA-N
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Description

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research demonstrates the synthesis of novel derivatives featuring structural components similar to the compound , focusing on their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, screening them for antimicrobial activities, and found some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). This indicates the potential of structurally related compounds in contributing to the development of new antimicrobial agents.

Molecular Stabilities and Docking Studies

Karayel's work on benzimidazole derivatives bearing 1,2,4-triazole highlighted the molecular stabilities, conformational analyses, and molecular docking studies to explore their anti-cancer properties. The study showcases the importance of these compounds in drug discovery, particularly as EGFR inhibitors with potential anti-cancer activity (Karayel, 2021).

Tuberculostatic Activity

Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazine derivatives, showcasing the potential therapeutic applications of these compounds against tuberculosis. The study emphasizes the role of chemical modification in enhancing biological activity and finding new treatments for infectious diseases (Foks et al., 2004).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in conformational changes in the target molecules, affecting their activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be actively transported into cells and distributed to various tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization affects its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-28-18-9-7-17(8-10-18)21(27)25-11-13-26(14-12-25)22-19(15-23)24-20(29-22)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZVLACUSLKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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